molecular formula C48H73N13O17S3 B612440 Cyclotraxin B CAS No. 1203586-72-4

Cyclotraxin B

Cat. No.: B612440
CAS No.: 1203586-72-4
M. Wt: 1200.4 g/mol
InChI Key: JLBMMJHZUYBFGX-ZHTCEXBHSA-N
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Mechanism of Action

Target of Action

Cyclotraxin B is a highly potent and selective antagonist or negative allosteric modulator of TrkB . TrkB is the main receptor of brain-derived neurotrophic factor (BDNF), a neurotrophin that regulates neuronal development and survival . This compound is also an allosteric modulator of VEGFR2, one of the receptors of vascular endothelial growth factor (VEGF) .

Mode of Action

This compound works by allosterically altering the conformation of TrkB . This leads to the inhibition of both BDNF-dependent and -independent (basal) activities . The compound is capable of altering TrkB-dependent molecular and physiological processes such as synaptic plasticity, neuronal differentiation, and BDNF-induced neurotoxicity .

Biochemical Pathways

The primary biochemical pathway affected by this compound is the BDNF-TrkB signaling pathway . Binding of BDNF to TrkB triggers receptor dimerization and subsequent autophosphorylation on tyrosine residues . This compound inhibits this process by altering the conformation of TrkB . This results in the inhibition of both BDNF-dependent and -independent activities .

Pharmacokinetics

This compound is a small cyclic peptide with a molecular weight of 1200 Da . It is capable of crossing the blood-brain barrier with systemic administration . .

Result of Action

The primary result of this compound’s action is the inhibition of TrkB in the brain . This leads to specific anxiolytic-like behavioral effects in animals . The compound has also been found to produce analgesic effects in animal models of neuropathic pain .

Action Environment

The action of this compound is influenced by the environment in which it is administered. For instance, it is capable of crossing the blood-brain barrier, which allows it to exert its effects in the brain . .

Biochemical Analysis

Biochemical Properties

Cyclotraxin B interacts primarily with the TrkB receptor. It non-competitively inhibits BDNF-induced TrkB activity with an IC50 of 0.30 nM . This inhibition occurs without altering the binding of BDNF to TrkB . This compound also acts as an allosteric modulator of vascular endothelial growth factor receptor 2 (VEGFR2), one of the receptors for vascular endothelial growth factor (VEGF) . By altering the conformation of TrkB, this compound inhibits both BDNF-dependent and independent activities .

Cellular Effects

This compound has significant effects on various cell types and cellular processes. It influences cell function by inhibiting TrkB activity, which in turn affects synaptic plasticity, neuronal differentiation, and BDNF-induced neurotoxicity . This compound has been shown to produce anxiolytic-like behavioral effects in animal models without causing antidepressant-like effects . Additionally, it has analgesic effects in animal models of neuropathic pain .

Molecular Mechanism

The molecular mechanism of this compound involves its binding to the TrkB receptor, where it acts as a negative allosteric modulator. This binding alters the conformation of TrkB, leading to the inhibition of both BDNF-dependent and independent activities . This compound does not change the BDNF EC50, indicating that it does not affect the binding affinity of BDNF to TrkB . The compound also modulates VEGFR2, contributing to its effects on angiogenesis .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound have been observed to be stable over time. The inhibition of TrkB activity by this compound remains consistent at various TrkB densities, both in the presence and absence of BDNF . This compound has been shown to cross the blood-brain barrier and maintain its anxiolytic-like effects over time . No significant degradation or loss of activity has been reported in in vitro or in vivo studies .

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. In a study on endometriotic lesion survival, this compound was administered at high (7.5 mg/kg/day), medium (5 mg/kg/day), and low (2.5 mg/kg/day) doses . The treatment did not cause any significant side effects, and a dose-dependent reduction in endometriotic implant volume and number was observed . This compound also produced anxiolytic-like effects in animal models at various dosages without causing antidepressant-like effects .

Metabolic Pathways

This compound is involved in metabolic pathways related to TrkB and VEGFR2 signaling. By inhibiting TrkB activity, this compound affects downstream signaling pathways involved in synaptic plasticity, neuronal differentiation, and neuroprotection . The modulation of VEGFR2 by this compound also impacts angiogenesis and vascular function

Transport and Distribution

This compound is transported and distributed within cells and tissues, primarily targeting the brain due to its ability to cross the blood-brain barrier . The compound interacts with TrkB and VEGFR2 receptors, influencing their localization and activity . This compound’s distribution within the brain contributes to its anxiolytic and analgesic effects .

Subcellular Localization

The subcellular localization of this compound is primarily associated with the TrkB receptor on the cell surface and within intracellular compartments involved in receptor signaling . This compound’s interaction with TrkB leads to the inhibition of receptor activity and downstream signaling pathways . The compound’s ability to modulate VEGFR2 also suggests its presence in endothelial cells and other tissues involved in angiogenesis .

Preparation Methods

Cyclotraxin B is synthesized using a peptidomimetic approach, which involves the design and synthesis of peptide-like molecules that mimic the biological activity of peptides . The synthetic route typically includes the following steps:

    Peptide Synthesis: The linear peptide sequence is synthesized using solid-phase peptide synthesis (SPPS).

    Cyclization: The linear peptide is cyclized to form the cyclic structure of this compound.

    Purification: The cyclic peptide is purified using high-performance liquid chromatography (HPLC) to obtain the final product.

Chemical Reactions Analysis

Cyclotraxin B primarily undergoes non-covalent interactions rather than traditional chemical reactions like oxidation, reduction, or substitution. Its primary mode of action involves allosteric modulation of the TrkB receptor . This modulation does not involve altering the binding of BDNF but rather changing the receptor’s conformation to inhibit its activity .

Properties

IUPAC Name

(3S,6R,11R,17S,20S,23S,26S,32S,35S)-6-amino-20-(4-aminobutyl)-3-(2-amino-2-oxoethyl)-17-(2-carboxyethyl)-23-[(1R)-1-hydroxyethyl]-26-[(4-hydroxyphenyl)methyl]-32-(2-methylsulfanylethyl)-2,5,13,16,19,22,25,28,31,34-decaoxo-8,9-dithia-1,4,12,15,18,21,24,27,30,33-decazabicyclo[33.3.0]octatriacontane-11-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C48H73N13O17S3/c1-24(62)39-46(75)58-28(6-3-4-15-49)43(72)56-29(12-13-38(67)68)41(70)52-21-37(66)55-33(48(77)78)23-81-80-22-27(50)40(69)59-32(19-35(51)64)47(76)61-16-5-7-34(61)45(74)57-30(14-17-79-2)42(71)53-20-36(65)54-31(44(73)60-39)18-25-8-10-26(63)11-9-25/h8-11,24,27-34,39,62-63H,3-7,12-23,49-50H2,1-2H3,(H2,51,64)(H,52,70)(H,53,71)(H,54,65)(H,55,66)(H,56,72)(H,57,74)(H,58,75)(H,59,69)(H,60,73)(H,67,68)(H,77,78)/t24-,27+,28+,29+,30+,31+,32+,33+,34+,39+/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JLBMMJHZUYBFGX-ZHTCEXBHSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C1C(=O)NC(C(=O)NC(C(=O)NCC(=O)NC(CSSCC(C(=O)NC(C(=O)N2CCCC2C(=O)NC(C(=O)NCC(=O)NC(C(=O)N1)CC3=CC=C(C=C3)O)CCSC)CC(=O)N)N)C(=O)O)CCC(=O)O)CCCCN)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C[C@H]([C@H]1C(=O)N[C@H](C(=O)N[C@H](C(=O)NCC(=O)N[C@@H](CSSC[C@@H](C(=O)N[C@H](C(=O)N2CCC[C@H]2C(=O)N[C@H](C(=O)NCC(=O)N[C@H](C(=O)N1)CC3=CC=C(C=C3)O)CCSC)CC(=O)N)N)C(=O)O)CCC(=O)O)CCCCN)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C48H73N13O17S3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID501045820
Record name Cyclotraxin B
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID501045820
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

1200.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1203586-72-4
Record name Cyclotraxin B
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID501045820
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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